![molecular formula C9H7BrN2 B2474589 4-Bromo-2-methyl-1,8-naphthyridine CAS No. 1824203-20-4](/img/structure/B2474589.png)
4-Bromo-2-methyl-1,8-naphthyridine
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Overview
Description
4-Bromo-2-methyl-1,8-naphthyridine is a heterocyclic compound . It has a molecular weight of 209.05 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 4-Bromo-2-methyl-1,8-naphthyridine, has been achieved through various methods . These methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The linear formula of 4-Bromo-2-methyl-1,8-naphthyridine is C8H5BrN2 . The InChI code is 1S/C8H5BrN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H .Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines involves various chemical reactions . For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures, which have wide application in medicinal chemistry and chemical biology .Physical And Chemical Properties Analysis
4-Bromo-2-methyl-1,8-naphthyridine is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 209.05 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The 1,8-naphthyridines, which include “4-Bromo-2-methyl-1,8-naphthyridine”, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in the synthesis of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .
Treatment of Bacterial Infections
Gemifloxacin, a compound containing a 1,8-naphthyridine core, has reached the drug market for the treatment of bacterial infections . This suggests that “4-Bromo-2-methyl-1,8-naphthyridine” could potentially be used in the development of new antibacterial drugs.
Use as Ligands
This class of heterocycles, including “4-Bromo-2-methyl-1,8-naphthyridine”, finds use as ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex.
Components of Light-Emitting Diodes (LEDs)
1,8-Naphthyridines are used as components of light-emitting diodes . This suggests that “4-Bromo-2-methyl-1,8-naphthyridine” could potentially be used in the manufacturing of LEDs.
Dye-Sensitized Solar Cells
1,8-Naphthyridines are also used in dye-sensitized solar cells . This indicates that “4-Bromo-2-methyl-1,8-naphthyridine” could potentially be used in the development of more efficient solar cells.
Molecular Sensors
1,8-Naphthyridines are used in the development of molecular sensors . This suggests that “4-Bromo-2-methyl-1,8-naphthyridine” could potentially be used in the creation of new types of sensors.
Self-Assembly Host-Guest Systems
1,8-Naphthyridines are used in self-assembly host-guest systems . This indicates that “4-Bromo-2-methyl-1,8-naphthyridine” could potentially be used in the development of these systems.
Fluorescent Probes
A naphthalimide Schiff base fluorescent probe was designed and synthesized from 4-bromo-1,8-naphthalic anhydride . This suggests that “4-Bromo-2-methyl-1,8-naphthyridine” could potentially be used in the development of new fluorescent probes.
Safety and Hazards
Future Directions
1,8-Naphthyridines, including 4-Bromo-2-methyl-1,8-naphthyridine, have wide applicability in medicinal chemistry and materials science . Therefore, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community . This includes attempts to develop more eco-friendly, safe, and atom-economical approaches .
properties
IUPAC Name |
4-bromo-2-methyl-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-5-8(10)7-3-2-4-11-9(7)12-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUMFPOOSCXFLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-1,8-naphthyridine | |
CAS RN |
1824203-20-4 |
Source
|
Record name | 4-bromo-2-methyl-1,8-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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